molecular formula C20H19N7OS B10897791 2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B10897791
M. Wt: 405.5 g/mol
InChI Key: HVVHXKFGCNLYFG-UHFFFAOYSA-N
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Description

2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE is a complex organic compound that features a benzotriazole moiety, a triazole ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Allylation: The benzotriazole is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Triazole Ring: The allylated benzotriazole undergoes a cyclization reaction with hydrazine hydrate and carbon disulfide to form the triazole ring.

    Attachment of the Phenylacetamide Group: The final step involves the reaction of the triazole derivative with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro groups in the benzotriazole ring can be reduced to amines.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.

    Organic Synthesis: Acts as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The triazole ring may participate in hydrogen bonding or π-π interactions, enhancing the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE

Uniqueness

The unique combination of the benzotriazole and triazole rings, along with the phenylacetamide group, imparts distinct physicochemical properties to 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-PHENYLACETAMIDE. This makes it a valuable compound for various applications, particularly in fields requiring specific electronic or binding characteristics.

Properties

Molecular Formula

C20H19N7OS

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C20H19N7OS/c1-2-12-26-18(13-27-17-11-7-6-10-16(17)22-25-27)23-24-20(26)29-14-19(28)21-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,21,28)

InChI Key

HVVHXKFGCNLYFG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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